4-Ethyl-5-oxononanal
Description
Significance of Aldehydic and Ketonic Functionalities in Organic Molecules
Aldehydes and ketones are fundamental components of organic chemistry, defined by the presence of a carbonyl group (C=O). numberanalytics.com The polarity of this group, with an electron-poor carbon and an electron-rich oxygen, makes it a prime site for nucleophilic addition reactions, which are central to forming new carbon-carbon and carbon-heteroatom bonds. jackwestin.comuomustansiriyah.edu.iq This reactivity is the cornerstone of many classical and contemporary organic reactions, including the Wittig reaction to form alkenes, the Grignard reaction to create complex alcohols, and the Aldol (B89426) condensation for carbon-carbon bond formation. numberanalytics.com
These functionalities are not merely laboratory curiosities; they are ubiquitous in nature and industry. Many aldehydes and ketones are known for their distinctive fragrances and are essential in the perfume industry. unacademy.com In biology, the reactivity of the carbonyl group is harnessed in numerous metabolic pathways. Furthermore, many essential biological molecules are ketones, including steroid hormones like progesterone (B1679170) and testosterone. unacademy.com The ability of aldehydes to be easily oxidized to carboxylic acids, a reaction not readily undergone by ketones, provides a simple yet effective way to distinguish between the two and is a key transformative pathway in both synthetic and biological systems. uomustansiriyah.edu.iq This diverse reactivity and widespread presence underscore the critical importance of aldehydic and ketonic compounds in nearly every facet of organic chemistry. numberanalytics.comfiveable.me
Contextualization of 4-Ethyl-5-oxononanal within the Class of Lipid-Derived Aldehydes and Related Oxo-Compounds
This compound belongs to the broad class of molecules known as oxo-aldehydes, which are often products of lipid peroxidation. nih.gov Lipid peroxidation is a process where oxidants like reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) in cell membranes. frontiersin.orgmdpi.com This process occurs in a chain reaction starting with the abstraction of a hydrogen atom, followed by reaction with oxygen to form lipid peroxyl radicals and then lipid hydroperoxides (LOOH). nih.govfrontiersin.org The decomposition of these unstable hydroperoxides generates a complex array of secondary products, including a variety of reactive aldehydes and ketones. sfrbm.org
Well-studied examples of lipid-derived aldehydes include 4-hydroxy-2-nonenal (HNE), malondialdehyde (MDA), and acrolein. sfrbm.orgnih.gov These molecules are often referred to as "second toxic messengers" because they can diffuse from their site of formation in the membrane and react with cellular macromolecules like proteins and DNA. mdpi.comnih.gov The structure of this compound, featuring a nine-carbon (nonanal) backbone with a ketone group at the 5-position and an ethyl group at the 4-position, is consistent with the types of structures that can arise from the oxidative cleavage of larger fatty acids. Its dual functionality—an aldehyde at one end and a ketone internally—makes it a highly reactive species, capable of participating in various cellular reactions, similar to other well-known keto-aldehydes like 4-oxononenal (ONE). nih.govsfrbm.org
Scope and Research Imperatives for this compound Investigations
While specific research on this compound is not extensively documented in publicly available literature, its structural similarity to other biologically significant oxo-aldehydes suggests several key areas for investigation.
Key Research Imperatives:
Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to produce this compound is a primary imperative. oup.comrsc.org This would enable further study by providing pure material for chemical and biological experiments. Detailed spectroscopic and physical characterization is necessary to establish a baseline for its identification in complex mixtures.
Role as a Biomarker: Given that related compounds like HNE and 4-oxononanal (B3056802) are established biomarkers of oxidative stress, a crucial research goal is to determine if this compound is produced in biological systems under similar conditions. nih.govsfrbm.org This would involve developing sensitive analytical methods, likely based on mass spectrometry, to detect its presence in biological samples.
Chemical Reactivity and Target Identification: A thorough investigation of its reactivity towards biological nucleophiles (such as lysine, histidine, and cysteine residues in proteins) is essential. nih.gov Understanding the types of adducts it forms could help predict its biological targets and subsequent functional consequences, shedding light on its potential role in the pathology of diseases associated with oxidative stress. sfrbm.org
Metabolic Fate: Research is needed to understand how cells metabolize and detoxify this compound. This includes identifying the enzymes, such as aldehyde dehydrogenases or aldo-keto reductases, that may act upon it. nih.gov
The study of this compound and structurally similar compounds is vital for building a more complete picture of the chemical consequences of lipid peroxidation and its role in health and disease.
Physicochemical Properties of Related Oxo-Aldehydes
The following table provides data for oxo-aldehydes that are structurally related to this compound, offering a comparative basis for its potential properties.
| Property | 4-Oxononanal nist.gov | 5-Ethyl-4-oxoheptanal nih.gov | 4-Ethyl-5-oxohexanoic acid nih.gov |
| IUPAC Name | 4-oxononanal | 5-ethyl-4-oxoheptanal | 4-ethyl-5-oxohexanoic acid |
| Molecular Formula | C₉H₁₆O₂ | C₉H₁₆O₂ | C₈H₁₄O₃ |
| Molecular Weight | 156.22 g/mol | 156.22 g/mol | 158.19 g/mol |
| Canonical SMILES | CCCCCC(=O)CCC=O | CCC(CC)C(=O)CCC=O | CCC(CCC(=O)O)C(=O)C |
| InChIKey | MGOKSQNXXRPCMD-UHFFFAOYSA-N | LIJUXIIBYWYRGO-UHFFFAOYSA-N | LXFXKKKZRKUZPC-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
CAS No. |
88072-99-5 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
4-ethyl-5-oxononanal |
InChI |
InChI=1S/C11H20O2/c1-3-5-8-11(13)10(4-2)7-6-9-12/h9-10H,3-8H2,1-2H3 |
InChI Key |
DSDQIUJZHKNSEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(CC)CCC=O |
Origin of Product |
United States |
Occurrence and Biogenesis Pathways of 4 Ethyl 5 Oxononanal and Structural Analogs
Natural Occurrence and Detection in Biological Matrices
While specific data on 4-Ethyl-5-oxononanal is limited in scientific literature, the study of its structural analogs, such as 4-oxononanal (B3056802), provides insight into its likely presence and significance in various biological matrices.
Identification in Plant Volatile Profiles
Scientific investigations into the volatile compounds of fruits and seeds have led to the identification of related oxo-aldehydes. A notable example is the detection of 4-oxononanal , a structural analog of this compound, in watermelon (Citrullus lanatus) nih.gov. The analysis of volatile profiles from both the rind and flesh of different watermelon cultivars has confirmed the presence of this compound, highlighting its contribution to the fruit's complex array of aromatic molecules.
While Mahlab cherry seeds (Prunus mahaleb) are known for their rich and distinct aroma profile, which includes a variety of aldehydes, specific identification of this compound or 4-oxononanal has not been documented in available literature.
Table 1: Detection of 4-Oxononanal in Watermelon Volatiles
| Compound | Plant Source | Part Detected |
|---|---|---|
| 4-Oxononanal | Watermelon (Citrullus lanatus) | Rind and Flesh |
Biochemical and Physiological Formation Mechanisms
The biogenesis of this compound and related oxo-aldehydes is intrinsically linked to the oxidative degradation of unsaturated fatty acids, a fundamental process in many biological systems.
Pathways from Unsaturated Free Fatty Acid Oxidation
The formation of aldehydes, alcohols, and ketones from the oxidation of lipids is a well-established biochemical process . This process, known as lipid peroxidation, involves a free-radical chain reaction that degrades polyunsaturated fatty acids (PUFAs) nih.govnih.gov. The reaction begins with the formation of lipid hydroperoxides (LOOH), which are unstable and decompose into a variety of secondary products, including a wide array of reactive aldehydes nih.gov.
These aldehydes are fairly long-lived, allowing them to diffuse from their site of origin and interact with other cellular components nih.gov. The specific structure of the resulting aldehyde depends on the original fatty acid and the precise cleavage points in the carbon chain during the degradation process. The formation of a nine-carbon aldehyde like 4-oxononanal, for example, is proposed to originate from the oxidation of omega-6 polyunsaturated fatty acids like linoleic or arachidonic acid ehu.es.
Table 2: General Products of Unsaturated Fatty Acid Oxidation
| Precursor | Process | Key Products |
|---|---|---|
| Polyunsaturated Fatty Acids (PUFAs) | Lipid Peroxidation (Autoxidation, Enzymatic Oxidation) | Lipid Hydroperoxides, Reactive Aldehydes (e.g., 4-hydroxynonenal, malondialdehyde), Ketones, Alcohols |
Enzymatic Oxidation Processes (e.g., Lipoxygenase Activity)
Enzymes play a crucial role in initiating and directing the oxidation of fatty acids. Lipoxygenases (LOX) are a family of enzymes that catalyze the addition of molecular oxygen to PUFAs, a critical first step in the formation of many biologically active lipids and volatile aroma compounds . The action of lipoxygenase on fatty acids like linoleic acid or arachidonic acid leads to the formation of specific hydroperoxides ehu.es.
These hydroperoxides then serve as substrates for subsequent enzymatic or non-enzymatic reactions that cleave the carbon chain, ultimately yielding shorter-chain volatile compounds, including various aldehydes and ketones . For instance, the 5-lipoxygenase pathway is known to produce 5-hydroperoxyeicosatetraenoic acid (5-HPETE) from arachidonic acid, which is a precursor to leukotrienes but can also be metabolized into other oxo-compounds nih.gov. This enzymatic cascade is a primary source of many of the aldehydes that contribute to the characteristic aromas of plants and the off-flavors associated with lipid oxidation in foods.
Non-Enzymatic Autoxidation Routes
The non-enzymatic autoxidation of polyunsaturated fatty acids (PUFAs) is a primary route for the generation of a diverse array of aldehydes. This process, often initiated by reactive oxygen species (ROS), involves a free radical chain reaction that leads to the degradation of lipids and the formation of various oxidation products. twinwoodcattle.comresearchgate.netresearchgate.net While the direct formation of this compound is not extensively documented, the mechanisms for the formation of its structural analogs, such as 4-oxo-2-nonenal (B12555) (4-ONE) and 4-hydroxy-2-nonenal (HNE), are well-established and provide a basis for understanding its potential biogenesis. acs.orgnih.govresearchgate.net
The autoxidation of ω-6 PUFAs, like linoleic acid and arachidonic acid, is a significant source of these aldehydes. The process is initiated by the abstraction of a hydrogen atom from a methylene (B1212753) group, leading to the formation of a lipid radical. This radical reacts with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen from another PUFA, propagating the chain reaction and forming a lipid hydroperoxide. The decomposition of these hydroperoxides, often catalyzed by transition metals, yields a variety of breakdown products, including saturated and unsaturated aldehydes. researchgate.net
The formation of an ethyl-substituted nonenal, such as this compound, likely involves the oxidation of branched-chain fatty acids or PUFAs with specific double bond positioning that, upon oxidative cleavage, would yield such a structure. The presence of an ethyl group at the C4 position suggests a precursor with a branch point or a specific pattern of unsaturation that deviates from the common PUFAs.
Table 1: Key Aldehydic Products of Lipid Peroxidation
| Aldehyde | Precursor Fatty Acid (Family) | General Formation Pathway |
| 4-Hydroxy-2-nonenal (HNE) | ω-6 PUFAs (e.g., Linoleic, Arachidonic) | Autoxidation and subsequent decomposition of lipid hydroperoxides. nih.gov |
| 4-Oxo-2-nonenal (4-ONE) | ω-6 PUFAs (e.g., Linoleic, Arachidonic) | Oxidative degradation of 4-hydroperoxy-2-alkenals. acs.orgresearchgate.net |
| 4-Hydroxy-2-hexenal (HHE) | ω-3 PUFAs (e.g., Linolenic, EPA, DHA) | Autoxidation of ω-3 polyunsaturated fatty acids. twinwoodcattle.com |
| This compound | Hypothesized: Branched-chain fatty acids or specific PUFAs | Postulated to arise from the oxidative cleavage of precursors with an ethyl branch or specific double bond arrangement. |
Degradation of Amino Acids and Other Precursors
The catabolism of amino acids provides a diverse pool of metabolic intermediates that can serve as precursors for the synthesis of various biomolecules. While the primary fate of the carbon skeletons of most amino acids is to enter central metabolic pathways like the citric acid cycle for energy production or gluconeogenesis, it is plausible that certain amino acid degradation pathways could be diverted to produce aliphatic aldehydes and ketones, including structures similar to this compound. libretexts.orgyoutube.comthemedicalbiochemistrypage.orgmdpi.com
The branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are particularly relevant in this context due to their aliphatic, non-polar side chains. nih.gov The initial steps in their degradation are common, involving a transamination followed by an oxidative decarboxylation to yield their respective acyl-CoA derivatives. nih.govresearchgate.net
Specifically, the degradation of isoleucine yields acetyl-CoA and propionyl-CoA. nih.govqiagen.comyoutube.com Propionyl-CoA is subsequently converted to succinyl-CoA, an intermediate of the citric acid cycle. libretexts.org It is conceivable that under certain metabolic conditions or through the action of specific enzymes, intermediates in the isoleucine degradation pathway could be channeled towards the formation of a C9 backbone. The ethyl group characteristic of this compound could potentially originate from the ethyl branch inherent in the structure of isoleucine. However, the precise enzymatic steps that would lead to the formation of a nine-carbon oxo-aldehyde from isoleucine are not well-defined and remain a subject for further investigation.
Table 2: Potential Amino Acid Precursors and Their Degradation Products
| Amino Acid | Key Degradation Intermediates | Potential Link to Aldehyde Formation |
| Isoleucine | Acetyl-CoA, Propionyl-CoA nih.govqiagen.comyoutube.com | The carbon skeleton, including an ethyl branch, could theoretically be a precursor to ethyl-substituted long-chain aldehydes. |
| Leucine | Acetyl-CoA, Acetoacetate nih.gov | Provides branched carbon units that could potentially be assembled into more complex aldehydes. |
| Valine | Propionyl-CoA (converted to Succinyl-CoA) nih.gov | Contributes to the pool of intermediates that could be utilized in alternative biosynthetic pathways. |
Enzymatic Transformations of Related Aldehydes (e.g., Reduction of 4-Oxo-2-nonenal by Carbonyl Reductase 1)
Once formed, aldehydes derived from lipid peroxidation are subject to further metabolic transformations by a variety of enzymes. These enzymatic processes can lead to either detoxification or the formation of new bioactive molecules. Carbonyl Reductase 1 (CBR1), a member of the short-chain dehydrogenases/reductases (SDR) family, is a key enzyme in the metabolism of a wide array of carbonyl compounds, including aldehydes generated during oxidative stress. wikipedia.orgnih.gov
CBR1 is an NADPH-dependent enzyme with a broad substrate specificity, enabling it to act on xenobiotics as well as endogenous compounds like prostaglandins and lipid aldehydes. wikipedia.orgnih.govuniprot.org A significant structural analog of this compound, 4-oxo-2-nonenal (4-ONE), has been identified as a substrate for CBR1. The reduction of 4-ONE by CBR1 is a critical step in its metabolism and can lead to the formation of less reactive species.
Research has shown that the enzymatic reduction of 4-oxo-2-nonenal can yield different products depending on the specific carbonyl group that is targeted by the reductase. For instance, rat aldose reductase-like protein (AKR1B14) has been shown to efficiently reduce 4-oxo-2-nonenal to 4-oxo-2-nonenol. nih.gov Human CBR1 has also been demonstrated to reduce glutathionylated aldehydes derived from lipid peroxidation. nih.gov
Given the broad substrate profile of CBR1, it is highly probable that this compound, with its two carbonyl functionalities (an aldehyde and a ketone), would also be a substrate for this or other related carbonyl-reducing enzymes. The enzymatic reduction could potentially occur at either the aldehyde or the ketone group, leading to the formation of the corresponding alcohol derivatives. This enzymatic transformation represents a significant pathway in the metabolism and potential detoxification of this compound and its structural analogs.
Table 3: Substrate Profile of Carbonyl Reductase 1 (CBR1) and Related Enzymes
| Enzyme | Substrate Class | Example Substrates |
| Carbonyl Reductase 1 (CBR1) | Quinones, Prostaglandins, Xenobiotics, Lipid Aldehydes wikipedia.orgnih.gov | Menadione, Doxorubicin, Prostaglandin E2, 4-Oxo-2-nonenal, S-Nitrosoglutathione researchgate.net |
| Aldose Reductase-Like Protein (AKR1B14) | Carbonyl compounds from lipid peroxidation and glycation, Xenobiotic aldehydes nih.gov | 4-Oxo-2-nonenal, 4-Hydroxynonenal, 3-Deoxyglucosone nih.gov |
Advanced Synthetic Methodologies for 4 Ethyl 5 Oxononanal and Its Chemical Derivatives
Total Synthesis Strategies for Substituted Oxononanals
Total synthesis aims to construct a target molecule from readily available starting materials through a series of chemical reactions. For substituted oxononanals like 4-ethyl-5-oxononanal, this often involves multi-step sequences that carefully build the carbon skeleton and introduce the necessary functional groups.
Multi-Step Approaches from Precursor Molecules (e.g., Chlorodioxolane Intermediates)
One common strategy in organic synthesis is the use of protecting groups to mask reactive functional groups while other parts of the molecule are being modified. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com In the synthesis of keto-aldehydes, a dioxolane group can be used to protect an aldehyde. For instance, a chlorodioxolane intermediate can serve as a stable and versatile precursor. organic-chemistry.org This protected aldehyde is less susceptible to unwanted reactions. The synthesis can proceed by building the rest of the carbon chain, including the introduction of the ethyl group and the ketone functionality. Once the desired carbon skeleton is in place, the dioxolane protecting group can be removed under specific conditions to reveal the aldehyde, yielding the final keto-aldehyde product.
Utilization of Oxidative Cleavage Reactions (e.g., Ozonolysis for 5-oxononanal derivatives)
Oxidative cleavage is a powerful reaction that breaks carbon-carbon double or triple bonds to form carbonyl compounds. numberanalytics.combyjus.comlibretexts.orgnih.govlibretexts.org Ozonolysis, the reaction of an alkene with ozone, is a prime example of this type of transformation. numberanalytics.combyjus.comlibretexts.orgnih.govlibretexts.org To synthesize a 5-oxononanal derivative, one could start with a cyclic alkene. Ozonolysis of this cyclic alkene would break the ring and form a linear molecule with two carbonyl groups. The position of these carbonyl groups would depend on the structure of the starting cyclic alkene. For instance, ozonolysis of a suitably substituted cyclohexene (B86901) derivative could yield a precursor to 5-oxononanal. The subsequent workup conditions (reductive or oxidative) determine whether aldehydes or carboxylic acids are formed. numberanalytics.combyjus.com
| Method | Key Reagents/Intermediates | Primary Transformation |
| Multi-Step Synthesis | Chlorodioxolane | Protection and deprotection of aldehyde |
| Grignard Reaction | Grignard Reagents (R-MgX) | Carbon-carbon bond formation |
| Oxidative Cleavage | Ozone (O₃) | Cleavage of C=C bond to form carbonyls |
Stereoselective and Asymmetric Synthesis of Chiral Oxo-Aldehydes
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The synthesis of a specific enantiomer often requires stereoselective or asymmetric methods. Since this compound has a chiral center at the carbon bearing the ethyl group, controlling its stereochemistry is a significant synthetic challenge.
Enantioselective Catalytic Approaches (e.g., Nickel-Catalyzed Reductive Coupling)
Enantioselective catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. Nickel-catalyzed reactions have emerged as powerful tools for asymmetric synthesis. researchgate.netcaltech.edumit.edunih.govmit.edumit.edu For example, a nickel-catalyzed reductive coupling of an aldehyde and an alkyne can be used to form allylic alcohols with high enantioselectivity. researchgate.netmit.edu This approach could be adapted to construct the chiral center in this compound. The reaction would involve a chiral nickel complex that directs the approach of the reactants, leading to the preferential formation of one enantiomer. Subsequent oxidation of the resulting alcohol would yield the desired ketone functionality.
Chemo-Enzymatic Synthesis Protocols (e.g., Lipase-Mediated Resolutions for related compounds)
Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions. Enzymes are highly selective catalysts that can perform reactions with excellent stereoselectivity under mild conditions. scirp.orgacs.orgresearchgate.netgoogle.comrsc.orgresearchgate.netacs.org Lipases, for instance, are commonly used for the kinetic resolution of racemic alcohols. scirp.orgacs.orgresearchgate.netgoogle.comresearchgate.net In a kinetic resolution, the enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.
For the synthesis of a chiral oxo-aldehyde, a racemic alcohol precursor could be subjected to lipase-mediated acylation. The lipase (B570770) would selectively acylate one enantiomer, leaving the other unreacted. The acylated and unacylated alcohols can then be separated and the desired enantiomer can be carried forward to synthesize the target chiral keto-aldehyde. While direct enzymatic synthesis of this compound might not be established, methods developed for structurally similar compounds, such as 10-ethyl-7,8-dihydro-γ-ionone isomers, demonstrate the feasibility of this approach. researchgate.net
| Method | Key Catalyst/Enzyme | Stereochemical Control |
| Enantioselective Catalysis | Chiral Nickel Complex | Asymmetric C-C bond formation |
| Chemo-Enzymatic Synthesis | Lipase | Kinetic resolution of a racemic precursor |
Chiral Auxiliary-Based Synthetic Strategies
The asymmetric synthesis of γ-keto aldehydes such as this compound presents a significant challenge due to the presence of a stereocenter adjacent to a carbonyl group. Chiral auxiliary-based methods offer a powerful solution by temporarily incorporating a chiral molecule to direct the stereoselective formation of new stereocenters. The auxiliary is subsequently removed, yielding the enantiomerically enriched product.
One of the most effective and widely adopted strategies involves the use of oxazolidinone auxiliaries, as popularized by David A. Evans. tcichemicals.comwikipedia.org These auxiliaries, which are readily prepared from amino acids, can be acylated and then subjected to diastereoselective alkylation reactions. wikipedia.org For the synthesis of a chiral precursor to this compound, an N-acyloxazolidinone can be alkylated at the α-position.
A plausible synthetic sequence would begin with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acyl chloride. The resulting N-acyl imide can be converted to its Z-enolate with a suitable base (e.g., sodium bis(trimethylsilyl)amide) and then undergo a diastereoselective alkylation with an electrophile like 1-iodo-2-pentyne. The alkyne can then be hydrated to yield the ketone functionality. The chiral auxiliary is then cleaved under mild conditions to afford the chiral carboxylic acid, which can be subsequently reduced to the desired aldehyde, this compound. The high degree of stereocontrol is achieved through the rigid chelated transition state, where the chiral auxiliary effectively shields one face of the enolate. york.ac.uk
Another class of auxiliaries that has proven effective in asymmetric synthesis is based on camphor, such as camphorsultam. wikipedia.org These are known to provide high levels of asymmetric induction in various reactions, including Michael additions and Claisen rearrangements. wikipedia.org
The selection of the chiral auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. The effectiveness of these auxiliaries is demonstrated by the high diastereomeric excess (d.e.) values often reported for these types of reactions.
Table 1: Representative Chiral Auxiliary-Based Alkylation for γ-Keto Precursor Synthesis (Note: This table presents plausible data for a key synthetic step toward this compound based on analogous reactions reported in the literature.)
| Chiral Auxiliary | Electrophile | Lewis Acid/Base | Solvent | Temp (°C) | Yield (%) | d.e. (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | 1-Iodo-2-pentyne | NaHMDS | THF | -78 | 85 | >95 |
| (R)-N-Propanoyl-camphorsultam | Butyl-α,β-unsaturated triflate | LiHMDS | THF | -78 to 0 | 82 | 92 |
| trans-2-Phenyl-1-cyclohexanol | Acryloyl chloride | TiCl₄ | CH₂Cl₂ | -78 | 90 | 94 |
Synthetic Routes to Functionalized this compound Analogs
The bifunctional nature of this compound, possessing both an aldehyde and a ketone, allows for a wide range of chemical modifications to generate a diverse library of analogs. These modifications can be targeted to the carbonyl moieties, the alkyl side chains, or can involve intramolecular reactions to form cyclic structures.
Modification of Aldehyde and Ketone Moieties
The differential reactivity of the aldehyde and ketone groups is a key aspect in the selective functionalization of this compound. Aldehydes are generally more electrophilic and less sterically hindered than ketones, allowing for chemoselective reactions. prutor.ai
Chemoselective Reactions:
Nucleophilic Addition to the Aldehyde: The aldehyde can be selectively targeted by various nucleophiles. For instance, catalytic asymmetric addition of dialkylzincs in the presence of a chiral amino alcohol catalyst (like N,N-dibutylnorephedrine) can convert the aldehyde to a secondary alcohol with high enantioselectivity, leaving the ketone untouched. rsc.org This provides access to chiral γ-hydroxy ketone analogs.
Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents such as sodium triacetoxyborohydride. More powerful reagents like sodium borohydride (B1222165) might reduce both carbonyls, especially at higher temperatures. msu.edu
Imination/Enamine Formation: The aldehyde can selectively react with primary amines to form imines (Schiff bases) or with secondary amines to yield enamines. msu.edu These reactions are typically acid-catalyzed and reversible. msu.edu
Reactions Targeting Both Carbonyls:
Wolff-Kishner or Clemmensen Reduction: To completely remove the carbonyl oxygen and form a methylene (B1212753) group, forcing conditions like the Wolff-Kishner (hydrazine, strong base, high temperature) or Clemmensen (zinc amalgam, concentrated HCl) reduction can be employed. msu.edu This would convert this compound to 4-ethylnonane.
Wittig Reaction: Ylides can react with both carbonyls to form alkenes, although selectivity might be achieved based on steric hindrance and the reactivity of the specific ylide used.
Table 2: Selective Modifications of Carbonyl Groups in this compound
| Reaction Type | Reagent(s) | Targeted Group | Product Functional Group |
| Asymmetric Alkylation | Et₂Zn, DBNE | Aldehyde | Chiral Secondary Alcohol |
| Selective Reduction | NaBH(OAc)₃ | Aldehyde | Primary Alcohol |
| Imine Formation | R-NH₂, H⁺ cat. | Aldehyde | Imine |
| Enamine Formation | R₂NH, H⁺ cat. | Aldehyde | Enamine |
| Complete Reduction | H₂NNH₂, KOH | Aldehyde & Ketone | Alkane |
| Grignard Addition | RMgBr, then H₃O⁺ | Aldehyde & Ketone | Secondary & Tertiary Alcohols |
Elaboration of Alkyl Side Chains
Modification of the non-functionalized alkyl portions of this compound is more challenging but can be achieved through strategies that introduce functionality at specific positions.
α-Functionalization: The carbon atoms alpha to the carbonyl groups (C4 and C6) are amenable to functionalization via their corresponding enolates. Selective deprotonation can be difficult, but in principle, forming the kinetic enolate (e.g., with LDA at low temperature) would favor deprotonation at C6, while thermodynamic conditions might favor C4. The resulting enolate can be trapped with various electrophiles (e.g., alkyl halides, aldehydes, silyl (B83357) halides) to introduce new substituents.
Zinc Carbenoid-Mediated Homologation: A sophisticated method for elaborating the side chain involves the conversion of a related β-keto ester to a γ-keto ester via a zinc carbenoid-mediated chain extension. nih.gov The organometallic intermediate formed in this process can be trapped with electrophiles like iodine, allowing for the introduction of a functionalized side chain at the α-position. nih.govorgsyn.org This strategy could be adapted to introduce diverse side chains at the C4 position of the this compound backbone.
Ring-Forming Reactions Involving Oxo-Alkanals
The 1,4-dicarbonyl motif in this compound is a versatile precursor for the synthesis of various five-membered ring systems. fiveable.me These intramolecular cyclizations are often efficient and can proceed with high regioselectivity.
Intramolecular Aldol (B89426) Condensation: In the presence of a base or acid, 1,4-dicarbonyl compounds readily undergo intramolecular aldol reactions to form five-membered cyclopentenone rings. libretexts.orgpressbooks.pubjove.com For this compound, deprotonation can occur at either C3 or C6. Enolate formation at C6 followed by attack on the aldehyde carbonyl would lead to a strained four-membered ring and is disfavored. The more favorable pathway involves the formation of the ketone enolate (at C6) attacking the aldehyde carbonyl to form a five-membered ring. Subsequent dehydration yields a substituted cyclopentenone. jove.com The greater electrophilicity of the aldehyde compared to the ketone directs the cyclization. jove.com
Paal-Knorr Synthesis: This classical reaction allows for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.
Furan Synthesis: Heating this compound with an acid catalyst (e.g., H₂SO₄, p-TsOH) would lead to cyclization and dehydration to form a 2-butyl-3-ethylfuran.
Pyrrole Synthesis: Reaction with a primary amine (R-NH₂) or ammonia (B1221849) in the presence of an acid catalyst results in the formation of a substituted pyrrole, specifically a 1-substituted-2-butyl-3-ethylpyrrole.
Nazarov Cyclization: While typically involving divinyl ketones, analogs of this compound that have been converted to α,β-unsaturated ketones can undergo Nazarov cyclization to form cyclopentenones under the influence of a Lewis or Brønsted acid. vanderbilt.edu
Table 3: Ring-Forming Reactions of this compound
| Reaction Name | Reagent(s) | Product Ring System |
| Intramolecular Aldol | NaOH or H⁺ | Cyclopentenone |
| Paal-Knorr Furan Synthesis | p-TsOH, heat | Furan |
| Paal-Knorr Pyrrole Synthesis | R-NH₂, H⁺ | Pyrrole |
Mechanistic Investigations of 4 Ethyl 5 Oxononanal Chemical Reactivity
Fundamental Organic Reaction Mechanisms of Aldehyde and Ketone Groups
The aldehyde and ketone groups within 4-Ethyl-5-oxononanal are characterized by a carbon-oxygen double bond (C=O), which is highly polarized due to the greater electronegativity of oxygen. uobasrah.edu.iq This polarization renders the carbonyl carbon electrophilic, making it a prime target for nucleophilic attack. uobasrah.edu.iqsketchy.com Generally, aldehydes are more reactive than ketones in nucleophilic addition reactions for both steric and electronic reasons. libretexts.org The single hydrogen atom attached to the aldehyde's carbonyl carbon presents less steric hindrance compared to the two alkyl groups on the ketone's carbonyl carbon. libretexts.org
The most fundamental reaction for both aldehydes and ketones is nucleophilic addition. libretexts.orgic.ac.uk In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the rehybridization of the carbon from sp² to sp³ and forming a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate is then typically protonated to yield an alcohol product. libretexts.org This reaction can be catalyzed by either acid or base. uobasrah.edu.iqic.ac.uk Under acidic conditions, the carbonyl oxygen is protonated first, which activates the carbonyl group and makes the carbon a better electrophile. uobasrah.edu.iqopenochem.org Under basic or neutral conditions, a strong nucleophile attacks the carbonyl carbon directly. openochem.org
The dual carbonyl nature of this compound allows for a variety of nucleophilic additions. Because aldehydes are generally more reactive than ketones, initial reactions with a limited amount of a nucleophile would likely occur at the aldehyde group. libretexts.org
Table 1: Examples of Nucleophilic Addition Reactions at Carbonyl Centers
| Nucleophile | Reagent Example | Product at Aldehyde | Product at Ketone |
|---|---|---|---|
| Water | H₂O | Hydrate (B1144303) (gem-diol) | Hydrate (gem-diol) |
| Alcohol | R-OH | Hemiacetal | Hemiketal |
| Cyanide Ion | HCN, KCN | Cyanohydrin | Cyanohydrin |
| Primary Amine | R-NH₂ | Imine (Schiff Base) | Imine (Schiff Base) |
Data derived from principles of carbonyl chemistry. uobasrah.edu.iqsketchy.comncert.nic.inlibretexts.org
For instance, the reaction with hydrogen cyanide (HCN) produces cyanohydrins, which are useful synthetic intermediates as they extend the carbon chain by one carbon. sketchy.comncert.nic.insavemyexams.com Similarly, reactions with primary amines form imines, while reactions with alcohols yield hemiacetals and hemiketals. uobasrah.edu.iqsketchy.com
The aldehyde and ketone groups in this compound can undergo both oxidation and reduction, typically affecting the oxidation state of the carbonyl carbon. fiveable.me
Reduction: Both aldehydes and ketones are readily reduced to alcohols. fiveable.me The aldehyde group of this compound would be reduced to a primary alcohol, while the ketone group would be reduced to a secondary alcohol. Common laboratory reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com These reactions proceed via the irreversible nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. masterorganicchemistry.com Photoredox catalysis using photosensitizers can also achieve the reduction of ketones to form ketyl radical anions under milder conditions. nih.govrsc.org
Oxidation: Aldehydes are easily oxidized to carboxylic acids, a reaction that serves as a chemical test to distinguish them from ketones, which are generally resistant to oxidation except under harsh conditions. ncert.nic.infiveable.me Reagents like Tollens' reagent or Fehling's solution can selectively oxidize the aldehyde in this compound to a carboxylate, leaving the ketone group intact. fiveable.me Stronger oxidizing agents like chromic acid can also effect this transformation. fiveable.me
Table 2: Common Oxidative and Reductive Transformations
| Transformation | Functional Group | Reagent Example | Product Functional Group |
|---|---|---|---|
| Reduction | Aldehyde | NaBH₄ | Primary Alcohol |
| Reduction | Ketone | NaBH₄ | Secondary Alcohol |
| Oxidation | Aldehyde | Tollens' Reagent | Carboxylic Acid (as salt) |
Data derived from general principles of carbonyl oxidation and reduction. fiveable.memasterorganicchemistry.com
The presence of α-hydrogens (hydrogen atoms on the carbons adjacent to the carbonyl groups) in this compound allows it to undergo condensation reactions, most notably the aldol (B89426) reaction. ncert.nic.inlibretexts.org In the presence of an acid or base catalyst, an enol or enolate can be formed, which then acts as a nucleophile, attacking the carbonyl group of another molecule. wyzant.comwikipedia.org
Given its structure, this compound is a candidate for an intramolecular aldol condensation . The molecule possesses α-hydrogens at C-4 and C-6. Deprotonation at C-4 could generate an enolate that can attack the aldehyde carbonyl at C-1, which could lead to the formation of a five-membered ring. Such intramolecular reactions are often favorable when they result in the formation of stable five- or six-membered rings. wyzant.comvanderbilt.edu The initial β-hydroxy carbonyl product can then undergo dehydration, often upon heating, to yield a conjugated α,β-unsaturated carbonyl compound, known as an enone. libretexts.orgwikipedia.org
Enzyme-Mediated Chemical Transformations (Non-Human Specificities)
In biological systems, the reactivity of carbonyl compounds like this compound is mediated by various enzymes. These enzymes often belong to large superfamilies with broad and sometimes overlapping substrate specificities. jst.go.jpannualreviews.org
The carbonyl groups of this compound are susceptible to enzymatic reduction by NAD(P)H-dependent reductases. jst.go.jp These enzymes are crucial for the detoxification of reactive carbonyl species. nih.gov Two major enzyme superfamilies involved are the aldo-keto reductases (AKRs) and the short-chain dehydrogenases/reductases (SDRs). jst.go.jpscispace.com
Carbonyl reductase 1 (CBR1), a member of the SDR family, is known to metabolize a wide range of carbonyl compounds. scispace.comjst.go.jp Notably, research has shown that CBR1 catalyzes the reduction of the lipid peroxidation product 4-oxo-2-nonenal (B12555) (ONE), yielding 4-oxononanal (B3056802) as one of the metabolites. annualreviews.orgjst.go.jp This indicates that 4-oxononanal itself is a substrate within these enzymatic pathways. These enzymes catalyze the reduction of aldehydes and ketones to their corresponding alcohols, a key detoxification step. nih.govscbt.com Some amine dehydrogenases have also been shown to possess secondary activity, catalyzing the direct reduction of ketones to alcohols. frontiersin.org
Table 3: Enzyme Superfamilies Acting on Carbonyl Compounds
| Enzyme Superfamily | Common Cofactor | General Reaction | Example Enzyme |
|---|---|---|---|
| Aldo-Keto Reductase (AKR) | NAD(P)H | Reduction of aldehydes/ketones | Aflatoxin B₁ aldehyde reductase |
| Short-Chain Dehydrogenase/Reductase (SDR) | NAD(P)H | Reduction of aldehydes/ketones | Carbonyl Reductase 1 (CBR1) |
Data compiled from studies on xenobiotic carbonyl metabolism. jst.go.jpannualreviews.orgnih.gov
Electrophilic compounds in biological systems are often detoxified through conjugation with nucleophiles, most commonly the tripeptide glutathione (B108866) (GSH). pnas.org This reaction is frequently catalyzed by glutathione S-transferases (GSTs). pnas.org
While this compound is a saturated dicarbonyl, it is structurally related to α,β-unsaturated aldehydes and ketones that are products of lipid peroxidation, such as 4-hydroxy-2-nonenal (HNE). nih.govnih.gov These unsaturated carbonyls are potent electrophiles that readily react with soft nucleophiles like the cysteine sulfhydryl group of GSH via a Michael-type conjugate addition. pnas.orgnih.gov GSTs, particularly isoenzymes like GSTP1-1, are highly efficient at catalyzing these conjugations. pnas.org
The carbonyl carbons of this compound are still electrophilic centers that can react with biological nucleophiles. The reaction of glutathione with an aldehyde can form a hemithioacetal, which can then rearrange or be further metabolized. While GSTs show the highest activity with α,β-unsaturated carbonyls, the potential for enzymatic or spontaneous conjugation of this compound with glutathione represents a plausible metabolic pathway. researchgate.netoup.com
Computational and Theoretical Chemistry Studies of Reactivity
Due to the absence of direct experimental studies on the mechanistic aspects of this compound, computational and theoretical chemistry serves as a vital tool to predict and understand its chemical reactivity. These in silico methods provide valuable insights into potential reaction pathways, the stability of intermediates and transition states, and the nature of intermolecular interactions that govern its reactive behavior. The discussions in the following sections are based on established principles and findings from computational studies on analogous γ-ketoaldehydes, as direct theoretical research on this compound is not currently available in public literature.
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the complex reaction mechanisms of carbonyl compounds. diva-portal.org For a molecule like this compound, which possesses two distinct carbonyl functionalities—an aldehyde and a ketone—these calculations can predict which site is more susceptible to nucleophilic or electrophilic attack and map out the energetic landscape of various potential transformations.
Reaction Energetics and Transition State Geometries:
Theoretical studies on similar ketoaldehydes have shown that the aldehyde group is generally more reactive towards nucleophiles than the ketone group due to less steric hindrance and greater electrophilicity of the carbonyl carbon. uomustansiriyah.edu.iq DFT calculations can quantify this difference by computing the activation energy barriers for nucleophilic addition to each carbonyl group. For instance, in a hypothetical reaction with a simple nucleophile, the calculated energy barrier for attack at the aldehyde carbon would be expected to be lower than that for the ketone carbon.
Below is a hypothetical data table illustrating the type of information that could be obtained from DFT calculations on the intramolecular aldol reaction of this compound.
| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
| 1. Enolate Formation | Transition State 1 (TS1) | +15.2 |
| Enolate Intermediate (INT1) | +8.5 | |
| 2. C-C Bond Formation | Transition State 2 (TS2) | +12.8 |
| Aldol Adduct (INT2) | -5.7 | |
| 3. Dehydration | Transition State 3 (TS3) | +20.1 |
| Final Product | -12.3 |
Note: The data in this table is illustrative and based on typical values for similar reactions reported in computational chemistry literature. It does not represent experimentally verified data for this compound.
These calculations not only provide energetic data but also yield optimized geometries of all stationary points along the reaction coordinate, offering a three-dimensional visualization of how the molecule contorts as it transforms from reactant to product. nih.gov
Molecular Modeling and Simulation of Intermolecular Interactions
While quantum chemical calculations are excellent for detailing the specifics of a chemical reaction, molecular modeling and simulations, such as Molecular Dynamics (MD), are employed to understand how this compound interacts with its environment, be it a solvent, a catalyst, or a biological macromolecule. chemrxiv.orgacs.org
Solvent Effects and Non-Covalent Interactions:
The reactivity of this compound can be significantly influenced by the solvent. MD simulations can model the explicit interactions between the solute and a large number of solvent molecules. For example, in a polar protic solvent like water, hydrogen bonds would form with the carbonyl oxygens, stabilizing the ground state and potentially influencing the transition state energies of subsequent reactions. libretexts.org The simulation can provide information on the average number of hydrogen bonds, their lifetimes, and their geometric arrangement.
Interaction with Biological Macromolecules:
γ-Ketoaldehydes are known to be reactive products of lipid peroxidation that can form adducts with proteins. aging-us.com Molecular docking and MD simulations can be used to predict the potential binding modes of this compound within the active site of an enzyme or a binding pocket of a receptor. tubitak.gov.tr These simulations can identify key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic contacts, that stabilize the complex.
For instance, a simulation might reveal that the aldehyde functionality of this compound forms a hydrogen bond with a specific amino acid residue, while the ethyl group is situated in a hydrophobic pocket. This information is crucial for understanding its potential biological activity and for the rational design of molecules that might mimic or inhibit its interactions.
An illustrative table summarizing potential intermolecular interactions derived from a hypothetical molecular dynamics simulation of this compound with a protein binding site is presented below.
| Interacting Group on this compound | Interacting Residue in Protein | Type of Interaction | Average Distance (Å) |
| Aldehyde Oxygen | Lysine (NH3+) | Hydrogen Bond | 2.8 |
| Ketone Oxygen | Arginine (NH2) | Hydrogen Bond | 3.1 |
| Ethyl Group | Leucine | Hydrophobic | 3.9 |
| Alkyl Chain | Valine | Van der Waals | 4.2 |
Note: This table is a hypothetical representation to illustrate the output of molecular modeling studies and is not based on experimental data for this compound.
Through these computational approaches, a detailed, albeit theoretical, understanding of the chemical reactivity and intermolecular behavior of this compound can be constructed, guiding future experimental investigations.
Advanced Analytical Characterization of 4 Ethyl 5 Oxononanal Structure and Purity
High-Resolution Spectroscopic Techniques for Elucidation
High-resolution spectroscopic methods are indispensable for piecing together the molecular architecture of 4-Ethyl-5-oxononanal, providing detailed insights into its atomic composition and bonding arrangements.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic molecules. For this compound, a comprehensive NMR analysis would involve a suite of experiments.
A ¹H NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration values, which correspond to the number of protons in each environment. The chemical shifts would be indicative of the electronic environment of the protons. For instance, the aldehydic proton would appear significantly downfield (typically around 9-10 ppm) due to the deshielding effect of the adjacent carbonyl group. Protons alpha to the ketone and aldehyde functionalities would also exhibit characteristic downfield shifts.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbonyl carbons of the ketone and aldehyde groups would be the most downfield (typically in the range of 190-220 ppm), providing clear evidence for these functional groups.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing connectivity. A COSY spectrum would reveal proton-proton coupling networks, allowing for the tracing of the alkyl chains and the ethyl substituent. An HSQC spectrum would correlate directly bonded proton and carbon atoms, providing unambiguous assignments for the carbon skeleton.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.8 | t | 1H | H-1 (Aldehyde) |
| ~2.7 | t | 2H | H-2 |
| ~1.8 | m | 2H | H-3 |
| ~2.9 | m | 1H | H-4 |
| ~2.5 | t | 2H | H-6 |
| ~1.6 | m | 2H | H-7 |
| ~1.3 | m | 2H | H-8 |
| ~0.9 | t | 3H | H-9 |
| ~1.7 | m | 2H | -CH₂- (Ethyl) |
| ~0.95 | t | 3H | -CH₃ (Ethyl) |
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~202 | C-1 (Aldehyde) |
| ~43 | C-2 |
| ~20 | C-3 |
| ~55 | C-4 |
| ~211 | C-5 (Ketone) |
| ~38 | C-6 |
| ~26 | C-7 |
| ~22 | C-8 |
| ~14 | C-9 |
| ~25 | -CH₂- (Ethyl) |
| ~12 | -CH₃ (Ethyl) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₂₀O₂), the expected exact mass would be calculated and compared to the experimentally determined value, typically within a few parts per million (ppm), confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron Ionization (EI) would likely induce characteristic fragmentation pathways. Key fragmentation patterns for this compound would include McLafferty rearrangements involving both the aldehyde and ketone functionalities, as well as alpha-cleavages adjacent to the carbonyl groups. The analysis of these fragment ions helps to piece together the structure of the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound would be expected to show strong, characteristic absorption bands for the two carbonyl groups. The aldehyde C=O stretch typically appears around 1725 cm⁻¹, while the ketone C=O stretch is usually found at a slightly lower wavenumber, around 1715 cm⁻¹. The presence of two distinct peaks in this region would be strong evidence for the dicarbonyl nature of the compound. Additionally, the aldehydic C-H stretch would produce two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~2960-2850 | C-H stretch (alkane) |
| ~2820, ~2720 | C-H stretch (aldehyde) |
| ~1725 | C=O stretch (aldehyde) |
| ~1715 | C=O stretch (ketone) |
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are essential for separating this compound from reaction mixtures or natural extracts and for confirming its identity and purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling and Structure Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The retention time of this compound would be a characteristic identifier under specific GC conditions.
Coupled with a mass spectrometer, each separated component is then ionized and fragmented, generating a mass spectrum. The mass spectrum of the peak corresponding to this compound can be compared to library spectra or interpreted to confirm its structure, corroborating the findings from HRMS. GC-MS is also highly effective for quantifying the purity of the compound.
High-Performance Liquid Chromatography (HPLC) for Mixture Analysis and Adduct Detection
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally labile compounds. For this compound, reversed-phase HPLC with a suitable solvent gradient (e.g., water/acetonitrile or water/methanol) would be a common method for its separation and purification.
HPLC is particularly useful for the analysis of complex mixtures and for the detection of adducts that this compound might form, for example, with amino acids or other nucleophiles through its reactive aldehyde group. By using a diode-array detector (DAD) or a mass spectrometer as the detector (LC-MS), both chromatographic and spectral information can be obtained simultaneously, aiding in the identification of related impurities or reaction byproducts.
Advanced Sample Preparation Techniques (e.g., Headspace Solid-Phase Microextraction (HS-SPME))
The accurate and sensitive determination of this compound in various matrices necessitates sophisticated sample preparation techniques that can effectively isolate and concentrate the analyte prior to instrumental analysis. Headspace Solid-Phase Microextraction (HS-SPME) stands out as a powerful, solvent-free method for the extraction of volatile and semi-volatile organic compounds like this compound. nih.govmdpi.comacs.org This technique is based on the partitioning of analytes between the sample matrix, the headspace above the sample, and a fused-silica fiber coated with a stationary phase. acs.org
The selection of the appropriate fiber coating is a critical parameter in the development of an HS-SPME method. For a compound like this compound, which contains both aldehyde and ketone functionalities, a fiber with a mixed-phase coating is often preferred to ensure efficient trapping. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, for instance, offers a combination of different sorbent materials, enabling the effective extraction of a wide range of volatile and semi-volatile compounds with varying polarities and molecular weights. researchgate.netnih.gov The DVB provides a porous structure for trapping larger analytes, the Carboxen is a carbon molecular sieve suitable for small volatile molecules, and the PDMS is a non-polar phase.
Optimization of the extraction parameters is crucial for achieving high sensitivity and reproducibility. Key parameters that are typically optimized include extraction time, extraction temperature, and sample volume. scielo.br An increase in extraction temperature generally enhances the vapor pressure of the analyte, facilitating its transfer into the headspace. nih.gov However, excessively high temperatures can lead to the degradation of thermally labile compounds or the generation of artifacts. Similarly, a longer extraction time can increase the amount of analyte adsorbed by the fiber, but equilibrium must be reached for reproducible results. The addition of salt to aqueous samples can also be employed to increase the ionic strength of the solution, thereby reducing the solubility of the analyte and promoting its transfer to the headspace.
A hypothetical optimization of HS-SPME parameters for the analysis of this compound in a food matrix is presented in the table below. The data illustrates a factorial design approach where different parameters are varied to find the optimal conditions for maximum analyte recovery.
| Parameter | Level 1 | Level 2 | Level 3 | Optimal Condition |
| Fiber Coating | PDMS | PA | DVB/CAR/PDMS | DVB/CAR/PDMS |
| Extraction Temperature (°C) | 40 | 60 | 80 | 60 |
| Extraction Time (min) | 20 | 40 | 60 | 50 |
| Sample Volume (mL) | 2 | 5 | 10 | 5 |
| Agitation Speed (rpm) | 100 | 250 | 500 | 250 |
| Salt Addition (NaCl, % w/v) | 0 | 15 | 30 | 15 |
| This table presents a hypothetical optimization scenario for the analysis of this compound using HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The optimal conditions are selected based on achieving the highest peak area and signal-to-noise ratio for the target analyte. |
Integrated Analytical Platforms for Complex Chemical Systems
The analysis of this compound, especially within complex matrices such as biological fluids, food products, or environmental samples, often requires more than a single analytical technique. Integrated analytical platforms, which combine multiple analytical technologies, provide a comprehensive approach to the characterization and quantification of target analytes. scielo.org.mxscielo.brresearchgate.net These platforms aim to connect the different stages of the analytical process, including sample preparation, separation, detection, and data analysis, into a streamlined workflow. scielo.org.mx
A common integrated platform for the analysis of volatile and semi-volatile compounds like this compound is the coupling of HS-SPME with Gas Chromatography-Mass Spectrometry (GC-MS). acs.orgresearchgate.net In this system, HS-SPME serves as the integrated sample preparation and introduction module. The GC provides high-resolution separation of the complex mixture of extracted volatiles based on their boiling points and interactions with the stationary phase of the chromatographic column. The MS detector then provides mass spectra of the separated components, allowing for their unambiguous identification based on their unique fragmentation patterns. This combination offers high sensitivity and selectivity, which are essential for detecting trace levels of this compound in the presence of interfering compounds. sci-hub.st
The choice of the GC column is critical for the successful separation of isomers and other closely related compounds. A mid-polar to polar capillary column is often suitable for the analysis of carbonyl compounds. The temperature program of the GC oven is optimized to achieve a good balance between analysis time and chromatographic resolution.
For non-volatile precursors or degradation products of this compound, a different integrated platform, such as Liquid Chromatography-Mass Spectrometry (LC-MS), might be more appropriate. In this case, sample preparation might involve liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes of interest. researchgate.net The integration of different analytical platforms can provide a more complete picture of the chemical system under investigation.
The table below summarizes a hypothetical integrated analytical platform for the comprehensive analysis of a sample potentially containing this compound and related compounds.
| Analytical Step | Technique | Purpose | Key Parameters |
| Sample Preparation | HS-SPME | Extraction and concentration of volatile and semi-volatile compounds | Fiber: DVB/CAR/PDMS, Temp: 60°C, Time: 50 min |
| Separation | Gas Chromatography (GC) | Separation of complex volatile mixtures | Column: DB-WAX (30 m x 0.25 mm x 0.25 µm), Oven Program: 40°C (2 min) to 240°C at 5°C/min |
| Detection & Identification | Mass Spectrometry (MS) | Identification and quantification of separated compounds | Ionization: Electron Ionization (70 eV), Mass Range: m/z 40-400 |
| Data Analysis | Chemometrics | Pattern recognition and statistical analysis of complex datasets | Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA) |
| This table outlines the components of an integrated analytical platform for the analysis of this compound. The combination of these techniques allows for a comprehensive characterization of the analyte in complex samples. |
By employing such integrated analytical platforms, researchers can achieve a holistic understanding of the chemical systems in which this compound is present, enabling accurate identification, and reliable quantification.
Environmental Fate and Degradation Pathways of 4 Ethyl 5 Oxononanal
Hydrolytic Stability and Transformation Mechanisms in Aqueous Environments
The presence of two carbonyl functional groups in 4-Ethyl-5-oxononanal influences its behavior in aqueous environments. Aldehydes and ketones are known to exist in a reversible equilibrium with their corresponding geminal-diols (hydrates) in water. libretexts.orglibretexts.org This reaction is catalyzed by acids or bases. libretexts.orglibretexts.org
The general mechanism for the hydration of a carbonyl group is as follows:
Base-catalyzed hydration: A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is then protonated by water to yield the gem-diol.
Acid-catalyzed hydration: The carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then deprotonates to form the gem-diol.
The position of the equilibrium between the carbonyl compound and its hydrate (B1144303) is influenced by the electronic effects of the substituents. libretexts.org Electron-withdrawing groups destabilize the carbonyl group and favor the formation of the hydrate, while electron-donating groups stabilize the carbonyl and shift the equilibrium towards the carbonyl form. libretexts.org For most simple aldehydes, the equilibrium favors the carbonyl form, with the exception of formaldehyde (B43269) which exists predominantly as its hydrate in water. libretexts.org Ketones are generally less hydrated than aldehydes due to the stabilizing effect of the two alkyl groups. libretexts.org
Table 1: General Principles of Carbonyl Hydration in Aqueous Environments
| Carbonyl Type | General Reactivity | Factors Favoring Hydration | Equilibrium Position |
| Aliphatic Aldehydes | Reversible addition of water | Electron-withdrawing substituents | Generally favors carbonyl form |
| Aliphatic Ketones | Reversible addition of water | Strong electron-withdrawing substituents | Strongly favors ketone form |
Oxidative Degradation in Atmospheric and Aquatic Systems
Atmospheric Systems
In the atmosphere, the primary degradation pathway for volatile organic compounds (VOCs) like this compound is through reaction with hydroxyl radicals (•OH). longdom.orgcardiff.ac.uk These reactions are a key part of the atmosphere's self-cleaning capacity. cardiff.ac.uk The reaction of OH radicals with aldehydes and ketones typically proceeds via hydrogen atom abstraction from a C-H bond. nist.gov For this compound, this can occur at various positions along the alkyl chain, as well as from the aldehydic C-H bond.
The resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). longdom.org The subsequent chemistry of the peroxy radical is complex and can lead to the formation of a variety of secondary pollutants, including other aldehydes, ketones, and organic nitrates. The estimated atmospheric lifetime of an organic compound with respect to reaction with OH radicals can be calculated if the rate constant for the reaction is known. While a specific rate constant for this compound is not documented, rate constants for similar long-chain alkanes and aldehydes can be used to estimate its atmospheric persistence. copernicus.org
Aquatic Systems
In aquatic environments, oxidative degradation can be initiated by various reactive oxygen species, including hydroxyl radicals and ozone (O₃). unacademy.comcopernicus.org Ozonolysis is a significant degradation pathway for unsaturated compounds, involving the cleavage of carbon-carbon double bonds. unacademy.commdpi.com Since this compound is a saturated molecule, direct ozonolysis is not a primary degradation route. However, ozone can contribute to the formation of other oxidants in water. The degradation of long-chain aldehydes in aquatic systems can lead to the formation of shorter-chain aldehydes and carboxylic acids. rsc.org
Photolytic Pathways and Light-Induced Transformations
The carbonyl groups in this compound can absorb ultraviolet (UV) radiation, leading to photochemical reactions. Aliphatic aldehydes and ketones typically absorb light in the near-UV region, which can promote them to an excited electronic state. ca.gov From this excited state, the molecule can undergo several photolytic processes, most notably Norrish Type I and Type II reactions.
Norrish Type I Cleavage: This involves the homolytic cleavage of the bond between the carbonyl group and an adjacent carbon atom, resulting in the formation of two radical species. For this compound, this could lead to the formation of various smaller alkyl and acyl radicals, which would then participate in further reactions.
Norrish Type II Reaction: This process involves the intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl oxygen, leading to the formation of a biradical. This biradical can then cleave to form an enol and an alkene, or cyclize to form a cyclobutanol (B46151) derivative.
The quantum yield of these photolytic processes, which is the fraction of absorbed photons that result in a specific photochemical reaction, is crucial for determining the environmental significance of photolysis. copernicus.org While specific quantum yields for this compound are not available, studies on other aliphatic aldehydes and ketones indicate that photolysis can be a significant degradation pathway, especially in sunlit surface waters and in the atmosphere. cardiff.ac.ukcopernicus.org The presence of photosensitizers in the environment can also lead to indirect photolysis, where the sensitizer (B1316253) absorbs light and transfers the energy to this compound, initiating its degradation. researchgate.netnih.gov
Biotic Degradation Processes (e.g., Microbial Metabolism)
Microorganisms play a crucial role in the degradation of organic compounds in the environment. Aldehydes and ketones can be metabolized by a wide range of bacteria and fungi. oup.compsu.edu The carbonyl groups are reactive and can be targeted by various enzymes. oup.compsu.edu
A primary pathway for the biotic degradation of keto-aldehydes is through reduction of the carbonyl groups. Aldo-keto reductases (AKRs) are a superfamily of enzymes that catalyze the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. oup.compsu.edumatthey.com This process typically utilizes NADH or NADPH as a cofactor. harvard.edu For this compound, enzymatic reduction could yield 4-ethyl-5-hydroxynonanal, 4-ethyl-5-oxononan-1-ol, or 4-ethylnonane-1,5-diol.
Table 2: Potential Enzymatic Transformations of this compound
| Enzyme Class | Transformation | Potential Product(s) |
| Aldo-Keto Reductase | Reduction of aldehyde | 4-Ethyl-5-oxononan-1-ol |
| Aldo-Keto Reductase | Reduction of ketone | 4-Ethyl-5-hydroxynonanal |
| Aldehyde Dehydrogenase | Oxidation of aldehyde | 4-Ethyl-5-oxononanoic acid |
Furthermore, aldehyde dehydrogenases can oxidize the aldehyde group of this compound to a carboxylic acid, forming 4-ethyl-5-oxononanoic acid. nih.gov This resulting keto-acid could then be further metabolized through pathways such as the beta-oxidation cycle. The complete mineralization of this compound by microorganisms would ultimately lead to the formation of carbon dioxide and water. The efficiency of biodegradation will depend on various environmental factors, including the presence of adapted microbial populations, temperature, pH, and nutrient availability. Studies on the biodegradation of oxo-biodegradable plastics have shown that the aldehydes and ketones formed during the initial abiotic oxidation are subsequently biodegraded by microorganisms. copernicus.org
Thermo-Oxidative Degradation in Processed Materials
This compound has been identified as a product of the thermo-oxidative degradation of lipids, particularly in heated cooking oils. The high temperatures used in processes like deep-fat frying, in the presence of oxygen, lead to the autoxidation of unsaturated fatty acids. researchgate.net This process involves a free-radical chain reaction that generates unstable hydroperoxides, which then decompose into a complex mixture of secondary oxidation products, including various aldehydes, ketones, alcohols, and hydrocarbons. researchgate.netinchem.org this compound is one of these secondary products.
Similarly, the thermal degradation of polyolefins, such as polyethylene (B3416737) and polypropylene, at processing temperatures can also generate a range of volatile organic compounds, including aldehydes and ketones, through oxidative and non-oxidative pathways. repec.orgborealisgroup.combibliotekanauki.pldoi.org While this compound is not typically listed as a major product of polyolefin degradation, the general mechanisms involve the formation of various hydrocarbon radicals that can be oxidized to form carbonyl compounds. borealisgroup.com
Future Directions and Emerging Research Avenues in 4 Ethyl 5 Oxononanal Chemistry
Development of Novel and Sustainable Synthetic Routes
Information regarding established or innovative synthetic routes specifically for 4-Ethyl-5-oxononanal is scarce. Generally, the synthesis of analogous oxo-aldehydes might involve multi-step processes, potentially utilizing olefination reactions, selective oxidations, and carbon-carbon bond-forming strategies. Future research in this area would likely focus on developing more efficient and environmentally benign methodologies. This could include the exploration of catalytic methods to reduce waste, the use of renewable starting materials, and the design of atom-economical reaction pathways.
In-Depth Mechanistic Studies of Selectivity and Specificity
Without established reactions involving this compound, detailed mechanistic studies are not available. Such studies would typically investigate the stereoselectivity and regioselectivity of reactions involving the aldehyde and ketone functional groups. Understanding the electronic and steric factors that govern the reactivity of this bifunctional molecule would be a critical area for future investigation, should this compound become a target of synthetic or medicinal chemistry efforts.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is a cornerstone of modern chemical research. nih.gov For this compound, computational studies could predict its conformational preferences, spectroscopic properties, and potential reactivity. These theoretical insights would be invaluable in guiding experimental work, such as the design of synthetic routes or the interpretation of analytical data. However, at present, specific computational studies on this compound are not readily found in the literature.
Exploration of Undiscovered Transformation Pathways
The reactivity of the aldehyde and ketone moieties in this compound suggests a rich potential for various chemical transformations. Future research could explore its participation in reactions such as aldol (B89426) condensations, Wittig reactions, reductions, and oxidative cleavages. The interplay between the two functional groups could lead to interesting and potentially novel intramolecular reactions, forming cyclic structures. The discovery and development of such transformation pathways are contingent on future research initiatives.
Advanced Spectroscopic and Chromatographic Innovations for Detection and Characterization
Detailed spectroscopic and chromatographic data for this compound are not widely published. The characterization of this compound would rely on a suite of standard analytical techniques.
Table 1: Potential Analytical Techniques for the Characterization of this compound
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the carbon-hydrogen framework and connectivity. |
| Infrared (IR) Spectroscopy | Identification of the aldehyde and ketone functional groups. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. |
| Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | Separation and purification of the compound. |
Innovations in these areas, such as the development of more sensitive detectors or novel chromatographic stationary phases, would enhance the ability to detect and characterize this compound in complex mixtures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
